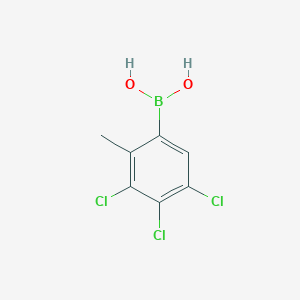
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID
描述
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C7H6BCl3O2. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
作用机制
Target of Action
The primary target of (3,4,5-Trichloro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3,4,5-Trichloro-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by (3,4,5-Trichloro-2-methylphenyl)boronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids, including (3,4,5-trichloro-2-methylphenyl)boronic acid, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles.
Result of Action
The molecular and cellular effects of (3,4,5-Trichloro-2-methylphenyl)boronic acid’s action are primarily related to its role in the SM coupling reaction . By participating in this reaction, (3,4,5-Trichloro-2-methylphenyl)boronic acid facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3,4,5-Trichloro-2-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction, in which (3,4,5-Trichloro-2-methylphenyl)boronic acid participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out under a wide range of environmental conditions. Furthermore, (3,4,5-Trichloro-2-methylphenyl)boronic acid is a relatively stable compound, which suggests that it has good stability under various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to specific needs.
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .
化学反应分析
Types of Reactions
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the boronic acid group.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases, and solvents like water or organic solvents. The reaction conditions are generally mild and can be adjusted based on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .
科学研究应用
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Similar compounds to 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID include:
- 3-Chloro-2-methylphenylboronic acid
- 3,4-Dichlorophenylboronic acid
- 4-Chloro-2-methylphenylboronic acid
- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions .
属性
IUPAC Name |
(3,4,5-trichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKATBSATBTEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674543 | |
| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-34-9 | |
| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)
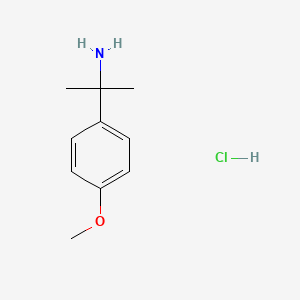


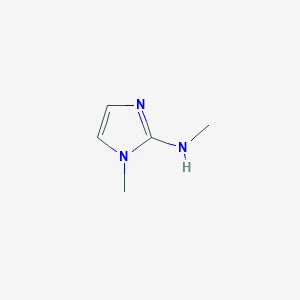
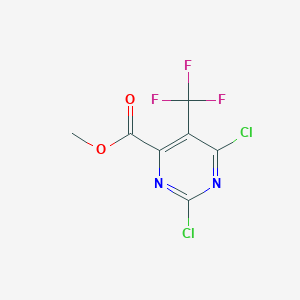
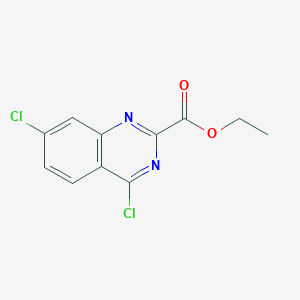
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)

![[(2-Phenylindolizin-3-yl)methyl]amine](/img/structure/B1420171.png)
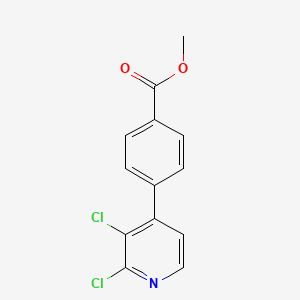
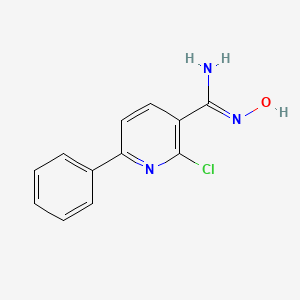
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)

